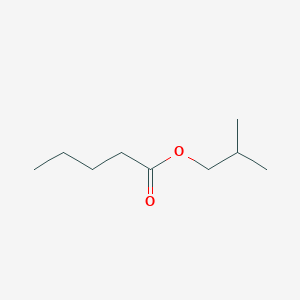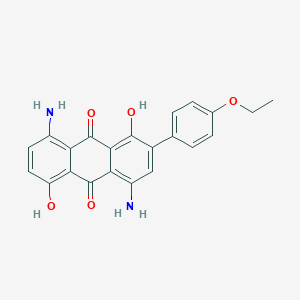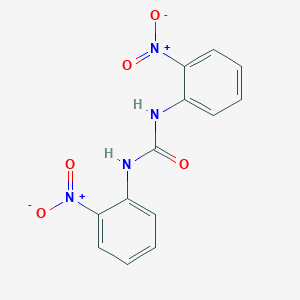
Nickel-59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-59 is a radioactive isotope of nickel with a half-life of 76,000 years. It is commonly used in scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Nickel-59 has a wide range of scientific research applications. One of the primary uses of Nickel-59 is in the study of the behavior of nickel in biological systems. It is also used in the study of the uptake and transport of nickel in plants and animals. Additionally, Nickel-59 is used in the study of the corrosion of nickel-based alloys in high-temperature environments.
Mécanisme D'action
The mechanism of action of Nickel-59 is not well understood. However, it is believed that the radioactive decay of Nickel-59 produces gamma rays, which can be used to study the behavior of nickel in biological systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Nickel-59 are not well understood. However, it is believed that the uptake and transport of Nickel-59 in plants and animals can have significant effects on their growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Nickel-59 in lab experiments is its long half-life, which allows for extended periods of observation. Additionally, Nickel-59 is relatively easy to synthesize and purify. However, one of the limitations of using Nickel-59 is its low radioactivity, which can make it difficult to detect in some experiments.
Orientations Futures
There are many future directions for the use of Nickel-59 in scientific research. One possible direction is the study of the behavior of nickel in cancer cells. Another possible direction is the study of the uptake and transport of nickel in marine organisms. Additionally, the use of Nickel-59 in the study of the corrosion of nickel-based alloys in high-temperature environments may have important implications for the development of new materials.
Méthodes De Synthèse
Nickel-59 can be synthesized by neutron activation of natural nickel-58. This process involves bombarding nickel-58 with neutrons, which results in the production of Nickel-59. The resulting Nickel-59 can then be separated and purified for use in scientific research.
Propriétés
Numéro CAS |
14336-70-0 |
|---|---|
Nom du produit |
Nickel-59 |
Formule moléculaire |
Ni |
Poids moléculaire |
58.934346 g/mol |
Nom IUPAC |
nickel-59 |
InChI |
InChI=1S/Ni/i1+0 |
Clé InChI |
PXHVJJICTQNCMI-IGMARMGPSA-N |
SMILES isomérique |
[59Ni] |
SMILES |
[Ni] |
SMILES canonique |
[Ni] |
Synonymes |
59Ni radioisotope Ni-59 radioisotope Nickel-59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



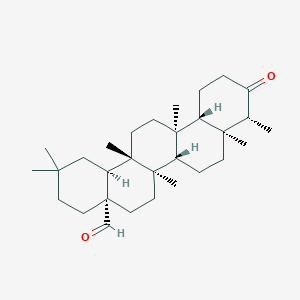

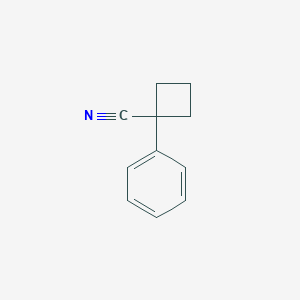


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)



